molecular formula C12H9N3O B3108776 (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide CAS No. 168463-95-4

(2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

Cat. No.: B3108776
CAS No.: 168463-95-4
M. Wt: 211.22 g/mol
InChI Key: NLJUQIIPXVMEAA-YVMONPNESA-N
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Description

“(2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide” is a compound that contains a total of 42 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered ring and a six-membered ring . It also contains a triple bond, which is a characteristic feature of nitriles .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds have been developed to target a cysteine residue in the ATP binding site via covalent bond formation .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 388.46226 g/mol . It contains a total of 55 bonds, including 31 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 5 double bonds, 1 triple bond, and 10 aromatic bonds .

Scientific Research Applications

  • Synthesis and Structural Studies : A study by Khutsishvili et al. (2008) focused on the synthesis and stereochemical analysis of 1-ethylsulfanyl-3-imino-3H-pyrrolizine-2-carboxamides, derivatives of (2Z)-2-cyano-3-ethylsulfanyl-3-(1H-pyrrol-2-yl)prop-2-enamides, using nonempirical quantum-chemical calculations (Khutsishvili et al., 2008).

  • Synthesis and Biological Activity : Attaby et al. (2007) explored the synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide and its derivatives, assessing their antimicrobial activity and enzyme inhibition potential (Attaby et al., 2007).

  • Development of Dynamin GTPase Inhibitors : Gordon et al. (2013) developed a library of compounds based on 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide to inhibit dynamin GTPase, vital in cellular processes (Gordon et al., 2013).

  • Structural Analysis of Derivatives : Johnson et al. (2006) reported on the synthesis, characterization, and structural analysis of a closely related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into its molecular structure (Johnson et al., 2006).

  • Synthesis of Indolizino Indoles : Zhu et al. (2014) synthesized 6,11-dihydro-5H-indolizino[8,7-b]indoles from β-enamino esters derived from (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamides, showcasing the compound's potential in complex organic synthesis (Zhu et al., 2014).

  • Synthesis of Substituted Indoles : Kasaya et al. (2009) used enamide/ene metathesis, a novel method to synthesize 2-substituted and 3-substituted indoles, demonstrating the versatility of such compounds in synthetic chemistry (Kasaya et al., 2009).

Future Directions

The development of compounds like “(2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide” could have significant implications for the treatment of diseases involving the EGFR tyrosine kinase . Future research could focus on optimizing these compounds and further exploring their potential applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJUQIIPXVMEAA-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-85-8
Record name ALPHA-CYANO-3-INDOLEACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
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(2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

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